
10-(1,3-Dioxoisoindolin-2-yl)decyl 4-methylbenzenesulfonate
Übersicht
Beschreibung
10-(1,3-Dioxoisoindolin-2-yl)decyl 4-methylbenzenesulfonate is a useful research compound. Its molecular formula is C25H31NO5S and its molecular weight is 457.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 10-(1,3-Dioxoisoindolin-2-yl)decyl 4-methylbenzenesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 10-(1,3-Dioxoisoindolin-2-yl)decyl 4-methylbenzenesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
The sulfonate derivative, C24H26O9S3, is utilized in studying molecular structures and interactions with other molecules (Yusof et al., 2012).
Its synthesis is important for creating alkylidenecyclopropanes, aiding in accessing various alicyclic systems (Ojo et al., 2014).
The compound has potential applications in organic synthesis and spectroscopy (Pan et al., 2020).
Sulfonic ester derivatives are commonly used in alkaloid syntheses (Munro et al., 2003).
Some derivatives have shown remarkable cytotoxic activity and potential in overcoming drug resistance in cancer cells (Sangthong et al., 2013).
They are used in drug screening and pharmacological screening (Erkin et al., 2015).
It forms the basis of multifunctional drug candidates like ITI-007 for treating neuropsychiatric and neurological disorders (Li et al., 2014).
The rearrangement of its derivatives with titanium(IV) chloride has been studied (Giles & McManus, 2009).
Derivatives like 4-IPhOXTs are effective in inhibiting corrosion in acidic mediums (Ehsani et al., 2015).
They have been explored for antimicrobial properties against fungi like Candida albicans (Ramadan et al., 2019).
Certain derivatives exhibit potent anti-proliferative activities and induce mitotic arrest in carcinoma cell lines (Shen et al., 2015).
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides show inhibitory activity against various bacterial strains and Lipoxygenase (Abbasi et al., 2017).
The reactivity of its derivatives allows for the isolation of substitution products in moderate to good yields for various nucleophiles (Forcellini et al., 2015).
Some newly synthesized compounds have shown promising antibacterial activities (Patel & Dhameliya, 2010).
New quinazolone compounds, such as derivatives of 10-(1,3-Dioxoisoindolin-2-yl)decyl 4-methylbenzenesulfonate, have been evaluated as antioxidant additives for lubricating oils (Habib et al., 2014).
APIETS, a derivative, is used as a labeling reagent for determining carboxylic acids in food samples (Sun et al., 2011).
Some derivatives have been synthesized for antihyperglycemic evaluation (Eissa, 2013).
The structure and relative stereochemistry of 10-(1,3-Dioxoisoindolin-2-yl)decyl 4-methylbenzenesulfonate have been established by X-ray crystallography (Reed et al., 2013).
Synthesized poly(N-acylethylenimine) copolymers containing pendant pentamethyldisiloxanyl groups, which include this compound, have potential applications in polymer chemistry (Cai & Litt, 1992).
Eigenschaften
IUPAC Name |
10-(1,3-dioxoisoindol-2-yl)decyl 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO5S/c1-20-14-16-21(17-15-20)32(29,30)31-19-11-7-5-3-2-4-6-10-18-26-24(27)22-12-8-9-13-23(22)25(26)28/h8-9,12-17H,2-7,10-11,18-19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGUQRAVYSJTWCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCCCCCCCCN2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-(1,3-Dioxoisoindolin-2-yl)decyl 4-methylbenzenesulfonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl N-[2-(5-bromopentanoylamino)ethyl]carbamate](/img/structure/B8136838.png)
![(1S,9S)-11-acetyl-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B8136843.png)
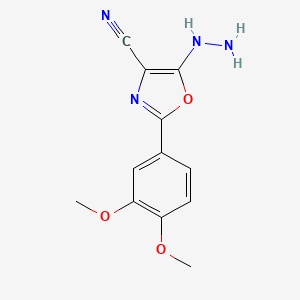
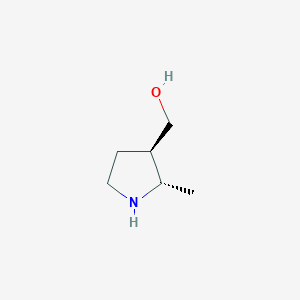
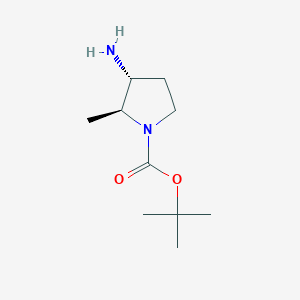


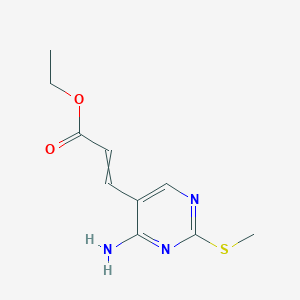
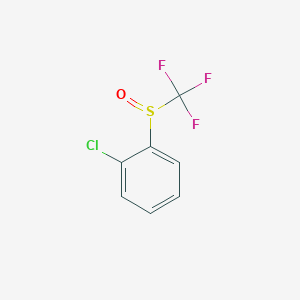
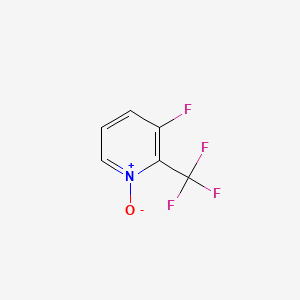
![4-((2-(5-(1,3-Dioxolan-2-yl)pyridin-2-yl)thieno[3,2-b]pyridin-7-yl)oxy)-3-fluoroaniline](/img/structure/B8136910.png)
![(2-chloro-4-phenoxyphenyl)(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanone](/img/structure/B8136913.png)
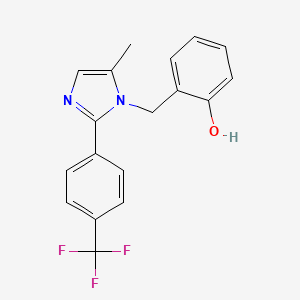
![Dimethyl 2-([1,1'-biphenyl]-4-yl)malonate](/img/structure/B8136922.png)